4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound with a molecular formula of C₁₀H₁₂N₄S
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is the RORγt transcriptional activity . RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases .
Mode of Action
This compound belongs to the tetraazacyclic compounds family and displays an excellent inhibitory effect on RORγt activity . .
Biochemical Pathways
The compound’s effect on the RORγt transcriptional activity suggests that it may influence the Th17 cell differentiation pathway . Th17 cells are involved in the immune response, and their dysregulation can lead to autoimmune diseases .
Result of Action
The compound has been shown to repress the development of Th17 cells, which could potentially ameliorate the manifestation of autoimmune diseases such as lupus nephritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted hydrazines with diketones or β-diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has shown potential as a microtubule-targeting agent. It can interfere with the dynamics of microtubules, which are essential for cell division and intracellular transport.
Medicine: This compound has been investigated for its potential therapeutic applications, including its use as an anthelmintic agent. It has shown promising activity against parasitic infections in preclinical studies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modulate biological targets makes it a valuable candidate for drug discovery and development.
Comparison with Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound lacks the hydrazinyl group and has different biological activities.
4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound is structurally similar but lacks the methyl group at the 7-position.
Other Tetraazacyclic Compounds: These compounds share a similar core structure but have different substituents and biological activities.
Uniqueness: 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which contribute to its distinct biological and chemical properties. Its ability to target microtubules and its potential as an anthelmintic agent set it apart from other similar compounds.
Properties
IUPAC Name |
(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-2-3-7-8(4-6)16-11-9(7)10(15-12)13-5-14-11/h5-6H,2-4,12H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWOBURGLFWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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